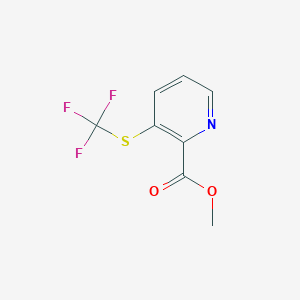

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

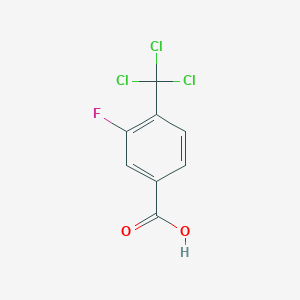

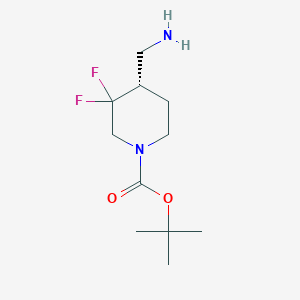

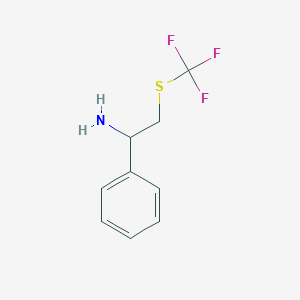

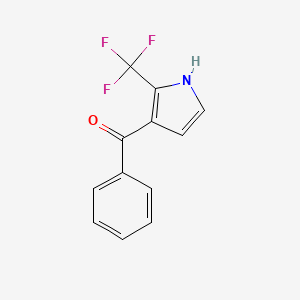

Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is a complex organic compound. It contains a phenyl group (a ring of six carbon atoms each bonded to a hydrogen atom), a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the phenyl and pyrrole rings. The trifluoromethyl group would add electron-withdrawing character to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrole ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the trifluoromethyl group could make this compound more lipophilic, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Photoaffinity Labeling

Compounds with specific functional groups, like arylazides, benzophenones, or diazirines, are used in photoaffinity labeling to study protein-ligand interactions. These compounds, upon light activation, can covalently attach to nearby biomolecules, allowing for the mapping of binding sites and the understanding of molecular interactions within biological systems. The trifluoromethyl group, similar to those found in photoactive compounds, enhances the compound's reactivity and specificity in labeling experiments (Vodovozova, 2007).

Organic Synthesis and Drug Development

Compounds with pyrrole moieties are crucial intermediates in organic synthesis and have significant applications in drug development due to their presence in various bioactive molecules. They serve as key scaffolds in the synthesis of pharmaceuticals and agrochemicals. Their versatility in chemical reactions makes them valuable for constructing complex molecular structures, potentially leading to new therapeutic agents.

Analytical Chemistry

In analytical chemistry, specific functional groups within a compound, such as the trifluoromethyl group, can significantly impact the compound's physical and chemical properties, including volatility, hydrophobicity, and electronic characteristics. These properties can be exploited in methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the separation, identification, and quantification of complex mixtures (Flanagan et al., 2001).

Mecanismo De Acción

Target of Action

For instance, 5-[2-(trifluoromethyl)phenyl]-2-furoic acid, a compound with a trifluoromethyl group, has been reported to target Methionine aminopeptidase in Escherichia coli .

Mode of Action

Compounds containing a pyrrolidine ring, such as this one, are known to exhibit diverse biological activities . The trifluoromethyl group can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions .

Biochemical Pathways

[2-(trifluoromethyl)phenyl]methanol, a compound with a similar structure, is classified as a (trifluoromethyl)benzenes , suggesting that it may interact with similar biochemical pathways.

Pharmacokinetics

The trifluoromethyl group in the molecule could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceuticals .

Result of Action

For instance, a study reported that certain derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol showed potent analgesic efficacy .

Action Environment

It’s worth noting that the trifluoromethyl group can enhance the stability of pharmaceuticals, potentially making the compound more resistant to environmental factors .

Direcciones Futuras

Propiedades

IUPAC Name |

phenyl-[2-(trifluoromethyl)-1H-pyrrol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-16-11)10(17)8-4-2-1-3-5-8/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHDXVLZPHVLBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.